molecular formula C9H11Cl2NO B1375259 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol CAS No. 1082392-23-1

3-Amino-1-(3,4-dichlorophenyl)propan-1-ol

Cat. No. B1375259
CAS RN: 1082392-23-1
M. Wt: 220.09 g/mol
InChI Key: HXWFGPOOKYZXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is an organic compound that belongs to the family of amino alcohols. It has a molecular formula of C9H11Cl2NO .


Molecular Structure Analysis

The InChI code for “3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is 1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is 220.1 g/mol . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Synthesis of 1,2,4-Triazole Scaffolds

3-Amino-1-(3,4-dichlorophenyl)propan-1-ol: is utilized in the synthesis of 1,2,4-triazole scaffolds , which are prominent in pharmaceuticals and biologically active compounds. These scaffolds are integral in drug discovery against various diseases, including cancer and microbial infections .

Antimicrobial Agents

The compound’s derivatives, due to the presence of the N–C–S linkage , are explored as antimicrobial agents. The 1,2,4-triazole group, in particular, is known for its widespread potential pharmaceutical activity, including antibacterial and antifungal properties .

Anti-Inflammatory and Analgesic Applications

The structural uniqueness of 1,2,4-triazoles derived from this compound contributes to anti-inflammatory and analgesic activities. This makes it a valuable candidate for the development of new pain relief medications .

Antioxidant Properties

Research indicates that 1,2,4-triazole derivatives exhibit antioxidant properties, which are essential in combating oxidative stress-related diseases .

Anticancer Activity

The compound has been used to synthesize derivatives with promising cytotoxic activities against various cancer cell lines, such as breast, lung, and pancreatic cancers .

Molecular Linker in Polymer Synthesis

It serves as a molecular linker in the preparation of polymers like polyurethanes and dendrimers, which have a wide range of industrial and biomedical applications .

Synthesis of Heterocyclic Compounds

The compound is a key reagent in the controlled multidirectional synthesis of nitrogen-containing heterocycles, which are vital in nature and metabolic systems .

Drug Discovery and Design

Due to its ability to form hydrogen-bonding and dipole interactions with biological receptors, it is extensively used in the design and synthesis of new drug candidates, particularly those containing the 1,2,4-triazole group .

Safety And Hazards

The compound has been classified as potentially dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-amino-1-(3,4-dichlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWFGPOOKYZXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCN)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3,4-dichlorophenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Reactant of Route 5
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Reactant of Route 6
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.